

A Comparative Analysis of Infigratinib and F1-7 in FGFR-Amplified Cancer Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, Infigratinib (BGJ398) and F1-7, based on available preclinical data. While direct head-to-head studies are not available, this document synthesizes findings from separate investigations to offer insights into their respective mechanisms of action, efficacy in cancer models with FGFR aberrations, and the experimental approaches used for their evaluation.

Executive Summary

Infigratinib is a selective, ATP-competitive oral tyrosine kinase inhibitor (TKI) with high potency against FGFR1, FGFR2, and FGFR3, and weaker activity against FGFR4.[1][2] It has demonstrated clinical activity in patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions.[1] F1-7 is a novel small molecule pan-FGFR inhibitor that has shown potent inhibition of all four FGFR isoforms in biochemical assays and anti-tumor activity in colon cancer models.[3][4] This guide will delve into the quantitative data supporting the activity of each compound, the methodologies behind these findings, and visualizations of the targeted signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Infigratinib and F1-7 in various FGFR-amplified or dependent cancer models. It is crucial to note that the data for each inhibitor were generated in independent studies under different experimental conditions.



Table 1: In Vitro Inhibitory Activity of Infigratinib and F1-



| Compoun d | Target | Assay Type | Cell Line/Rec ombinant Protein | Cancer Type | IC50 | Citation(s) |
|-----------------------|---------------------------|--|--|--|----------------|-----------------|
| Infigratinib | FGFR1, FGFR2, FGFR3 | Biochemic al Assay | Recombina nt Kinases | - | Low nM potency | [1] |
| FGFR2 fusion | Cell Viability | ICC13-7 | Cholangioc arcinoma | 12 nM | [5] | _ |
| FGFR2 fusion | Cell Viability | ICC21 | Cholangioc arcinoma | ~250 nM | [5] | |
| FGFR- dependent | Cell Viability | Malignant Pleural Mesothelio ma Cell Lines (sensitive) | Malignant Pleural Mesothelio ma | < 1 μM | [6] | |
| FGFR- dependent | Cell Viability | Colorectal Cancer TIC Spheroids (HC6T, HC9T, HC20T) | Colorectal Cancer | Not specified, but showed dose- dependent growth suppressio n | [7] | |
| F1-7 | Recombina nt FGFR1 | Kinase Assay | Recombina nt Protein | - | 10 nM | [3] |
| Recombina nt FGFR2 | Kinase Assay | Recombina nt Protein | - | 21 nM | [3] | |
| Recombina nt FGFR3 | Kinase Assay | Recombina nt Protein | - | 50 nM | [3] | _ |



| Recombina nt FGFR4 | Kinase Assay | Recombina nt Protein | - | 4.4 nM | [3] |
|-----------------------------|----------------------------|---------------------------|-----------------|--------|-----|
| FGFR- overexpres sing | Cell Viability (MTT) | HCT-116, RKO, SW620 | Colon Cancer | 1-2 μΜ | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of Infigratinib and

F1-7

| Compound | Cancer Model | Dosing | Outcome | Citation(s) |
|--|--|--|--|-------------|
| Infigratinib | Bladder Cancer Xenograft (RT112 cells, FGFR3-TACC3 fusion) | Oral, once daily for 14 days | Dose-dependent tumor growth inhibition | [1] |
| Patient-Derived Xenograft (PDX) Models (FGFR fusion-positive) | Oral, once daily for 3 weeks | Reduction in tumor volume in cholangiocarcino ma, breast, liver, gastric cancer, and glioma models | [1][8] | |
| Sorafenib- Resistant Hepatocellular Carcinoma Xenografts | 20 mg/kg, once daily for 17-30 days | Potent suppression of tumor growth | [9] | _ |
| F1-7 | Colon Cancer Xenograft Model | Not specified | Inhibition of tumor growth | [3][10] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate Infigratinib



and F1-7.

Infigratinib:

- Cell Viability Assays: Malignant pleural mesothelioma (MPM) cell lines were treated with increasing concentrations of infigratinib or DMSO (vehicle control). Cell numbers were determined after 72 hours to calculate IC50 values.[6] For cholangiocarcinoma (ICC) cell lines, sensitivity to infigratinib was evaluated using an IC50 assay with 4 technical replicates per data point.[5]
- Western Blot Analysis: To assess the impact on downstream signaling, total cell lysates from NIH3T3 cells expressing a KLK2-FGFR2 fusion were subjected to Western analysis.
 Antibodies against pAKT, AKT, pMEK, MEK, pFGFR, FGFR, pMAPK, MAPK, pFRS2, and FRS2 were used.[1] In hepatocellular carcinoma tumor tissues, western blot analysis was performed to detect changes in the FGFR signaling pathway.[9]
- Xenograft Studies: For bladder cancer models, subcutaneous tumors were established in female nude rats using RT112 cells. Treatment with oral infigratinib began when the average tumor size reached 100 mm³.[1] For patient-derived xenograft (PDX) models, tumor growth inhibition studies were conducted in subcutaneous tumor-bearing immunocompromised rats or mice. Oral infigratinib was administered daily for 3 weeks, with tumor dimensions measured twice weekly.[1] In hepatocellular carcinoma models, tumors were implanted subcutaneously into immunodeficient mice. Mice were treated with 20 mg/kg infigratinib once daily for 17 to 30 days.[9]

F1-7:

- Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of F1-7 against recombinant FGFR1, 2, 3, and 4 was determined to assess its pan-FGFR inhibitory activity. [3]
- Cell Proliferation and Viability Assays (MTT): Colon cancer cell lines (HCT-116, RKO, and SW620) were treated with F1-7 to determine its effect on cell viability in a concentrationdependent manner and to calculate the IC50.[3]
- Western Blotting: The effect of F1-7 on FGFR phosphorylation and its downstream signaling pathways was evaluated in colon cancer cells.[3][10]

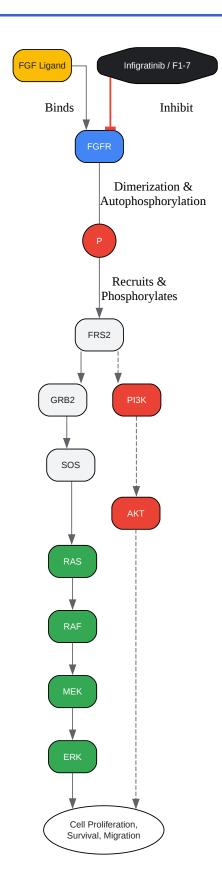


- Comet and EdU Assays: These assays were performed to assess DNA damage and cell proliferation, respectively, in colon cancer cells treated with F1-7.[10]
- Xenograft Model: An in vivo xenograft model was generated to investigate the anti-tumor effect of F1-7.[3][10]

Mandatory Visualization FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is the primary target of both Infigratinib and F1-7. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream cascades such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4] [11]





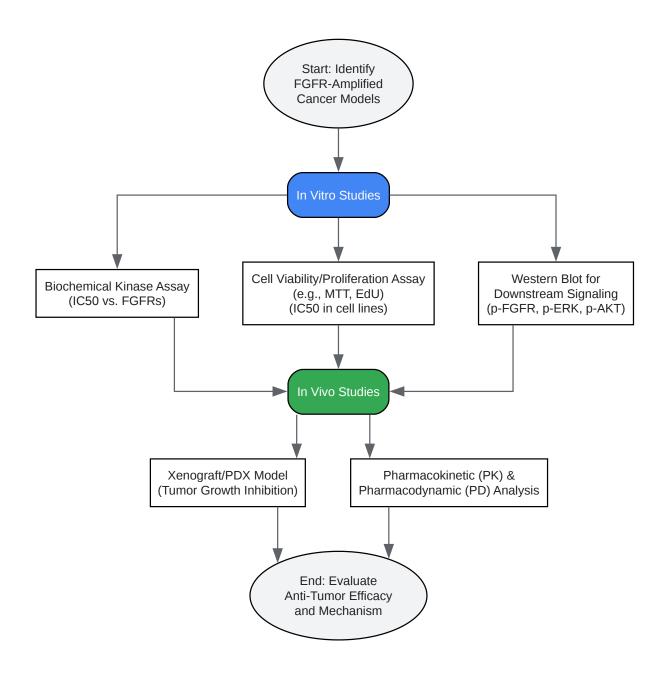
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Caption: FGFR Signaling Pathway and Inhibition by Infigratinib/F1-7.



Generalized Experimental Workflow for FGFR Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an FGFR inhibitor, based on the methodologies reported for both Infigratinib and F1-7.



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